1,3-二丙基-8-对磺基苯基黄嘌呤

描述

Synthesis Analysis

The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine and its analogues involves the modification of theophylline derivatives to enhance their potency and selectivity as adenosine receptor antagonists. These modifications include the introduction of alkyl groups and sulfophenyl groups to the xanthine core. One method for synthesizing sulfonamides as potent and selective adenosine A2B receptor antagonists starts with 1-propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine, indicating the versatility of this compound as a precursor for further chemical modifications (Yan et al., 2006).

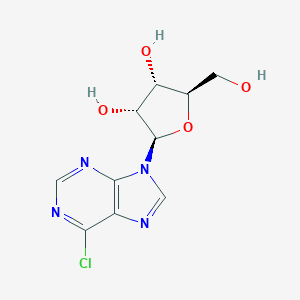

Molecular Structure Analysis

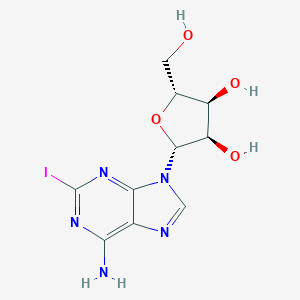

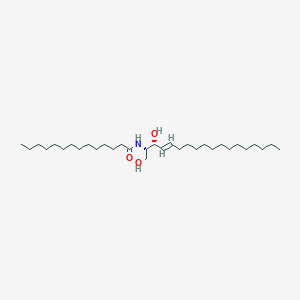

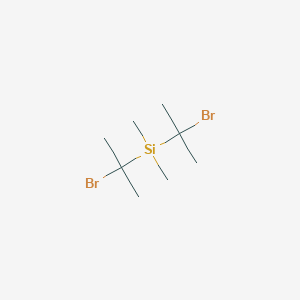

The molecular structure of 1,3-Dipropyl-8-p-sulfophenylxanthine is characterized by its xanthine backbone, with specific substitutions at the 1, 3, and 8 positions that confer its biological activity. The presence of dialkyl groups increases the compound's affinity for adenosine receptors, while the p-sulfophenyl group enhances its water solubility, making it more accessible for physiological interactions. The introduction of a sulfophenyl group at the 8 position is a critical modification that alters the compound's receptor binding characteristics, making it a useful tool for studying adenosine receptor pharmacology (Daly et al., 1985).

Chemical Reactions and Properties

1,3-Dipropyl-8-p-sulfophenylxanthine participates in various chemical reactions, including those that modify its sulfophenyl group. These reactions are essential for producing analogues with enhanced or specific receptor affinities. The compound's ability to undergo transformations, such as sulfonamide formation, highlights its versatility as a chemical scaffold for developing adenosine receptor antagonists with tailored properties (Yan et al., 2006).

Physical Properties Analysis

The physical properties of 1,3-Dipropyl-8-p-sulfophenylxanthine, such as solubility and stability, are influenced by its molecular structure. The sulfophenyl group enhances the compound's solubility in aqueous solutions, making it suitable for biological studies. Its stability under physiological conditions allows for its use in various experimental settings without significant degradation, facilitating its application in pharmacological research.

Chemical Properties Analysis

The chemical properties of 1,3-Dipropyl-8-p-sulfophenylxanthine, including its reactivity and interactions with biological molecules, are central to its role as an adenosine receptor antagonist. Its selectivity for adenosine receptors is attributed to the specific arrangement of substituents on the xanthine core, which enables it to bind selectively to receptor subtypes, affecting intracellular signaling pathways. This selectivity is crucial for its potential therapeutic applications and for the study of adenosine receptor-mediated processes (Daly et al., 1985).

科学研究应用

1. Xanthine Oxidase Inhibition

- Summary of the Application: DPSPX is used as an antagonist of adenosine receptors and has been found to inhibit Xanthine Oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to oxidative stress, contributing to the pathogenesis of cardiovascular diseases .

- Methods of Application or Experimental Procedures: The activity of isolated XO in the presence of DPSPX was evaluated spectrophotometrically. Serum and urinary uric acid levels of DPSPX-treated rats were measured using a commercial kit .

- Results or Outcomes: DPSPX inhibited XO activity in a concentration-dependent manner and reduced rat serum and urinary uric acid levels. This suggests that DPSPX is an inhibitor of XO and that decreased generation of uric acid may lead to oxidative stress, thus contributing to endothelial dysfunction and vascular morphological changes in DPSPX-treated rats .

2. Alteration of α2-Adrenoceptor-Mediated Effects

- Summary of the Application: Long-term administration of DPSPX has been found to alter α2-adrenoceptor-mediated effects at the prejunctional level but not at the postjunctional level .

- Methods of Application or Experimental Procedures: Rat tail arteries were removed from normal and from hypertensive animals obtained by chronic treatment with intraperitoneally infused DPSPX. The influence of UK-14,304 on the overflow of tritium evoked by electrical stimulation from tissues preloaded with 3H-noradrenaline was analysed .

- Results or Outcomes: Long-term administration of DPSPX increased the sensitivity to the prejunctional effects of UK-14,304 without changing that to its postjunctional effects, showing a specific interaction between α-adrenoceptors and adenosine receptors at a prejunctional level .

3. Stroke Research

- Summary of the Application: DPSPX is used in stroke research due to its role as an antagonist of adenosine receptors. Adenosine receptors play a crucial role in the brain’s response to ischemia, and their antagonism can provide valuable insights into stroke pathology .

4. Hypertension and Cardiovascular Changes

- Summary of the Application: The continuous infusion of DPSPX, a non-selective antagonist of adenosine receptors, causes hypertension and marked cardiovascular structural changes in Wistar rats .

- Methods of Application or Experimental Procedures: This involves the chronic treatment of Wistar rats with intraperitoneally infused DPSPX. The effects on blood pressure and cardiovascular structure are then assessed .

- Results or Outcomes: Chronic treatment with DPSPX led to hypertension and significant cardiovascular structural changes in the treated rats .

5. Modulation of Endotoxin-Induced Release of Cytokines

- Summary of the Application: DPSPX has been used in studies investigating the effects of modulating the adenosine system on endotoxin-induced release of cytokines. This research is important for understanding immune responses and inflammation .

6. Cardiac Fibroblast Growth Regulation

- Summary of the Application: DPSPX has been used in research investigating the cAMP-adenosine pathway in cardiac fibroblasts. This pathway has been found to exist in cardiac fibroblasts and attenuate cell growth .

- Methods of Application or Experimental Procedures: This involves the treatment of cardiac fibroblasts with DPSPX, followed by various assessments of cell growth .

- Results or Outcomes: The results of these studies suggest that the extracellular cAMP-adenosine pathway significantly contributes to the in vivo production of adenosine, which in turn regulates cardiac fibroblast growth .

属性

IUPAC Name |

4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWALGNIFYOBRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237528 | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56462844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dipropyl-8-p-sulfophenylxanthine | |

CAS RN |

89073-57-4 | |

| Record name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89073-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089073574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)